![molecular formula C12H15Cl2NO B1467329 {1-[(3,4-二氯苯基)甲基]吡咯烷-3-基}甲醇 CAS No. 1250409-18-7](/img/structure/B1467329.png)
{1-[(3,4-二氯苯基)甲基]吡咯烷-3-基}甲醇
描述
“{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” includes a pyrrolidine ring and a 3,4-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Antiviral Agents
The indole derivatives, which share a common structural motif with “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol”, have been reported to exhibit significant antiviral activities. These compounds can be designed to target a broad range of RNA and DNA viruses, offering potential therapeutic options for viral infections .
Anti-inflammatory Applications
Indole derivatives are also known for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds can contribute to the treatment of chronic inflammatory diseases, making them valuable in pharmaceutical research .
Anticancer Research
The structural complexity of indole derivatives allows them to interact with various cancer-related targets. They can be synthesized to function as inhibitors for specific proteins involved in cancer progression, providing a pathway for the development of novel anticancer drugs .
Agrochemicals
Compounds similar to “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” are used as pre-emergent agrochemicals. They play a crucial role in controlling weed growth, thus protecting crops and contributing to agricultural productivity .
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It can be utilized to create a variety of complex molecules, which are essential in the development of new pharmaceuticals and dyestuffs .
Antimicrobial and Antitubercular Agents
The indole nucleus is effective against a range of microbial pathogens. Research into indole derivatives has shown promise in treating tuberculosis, offering a new avenue for combating this global health challenge .
Antidiabetic and Antimalarial Applications
Scientific studies have identified indole derivatives as potential agents in the fight against diabetes and malaria. Their ability to modulate biological pathways could lead to breakthroughs in the treatment of these diseases .
Neuropharmacological Research
The pyrrolidine ring, a key feature of this compound, is often found in molecules with neuropharmacological activity. It can influence the design of new drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease .
未来方向
属性
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYWEQWLWANNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)
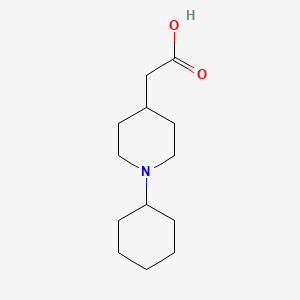
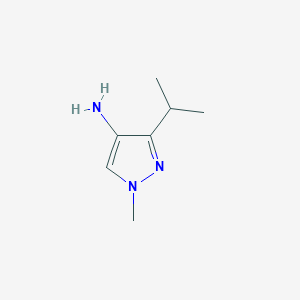
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)
amine](/img/structure/B1467257.png)

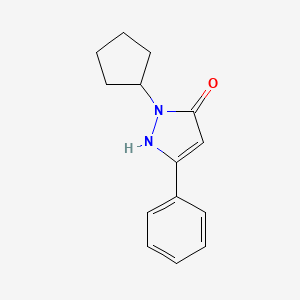
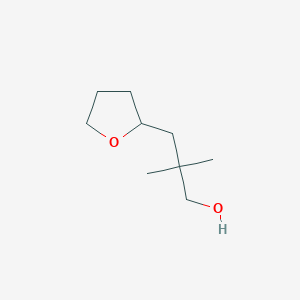
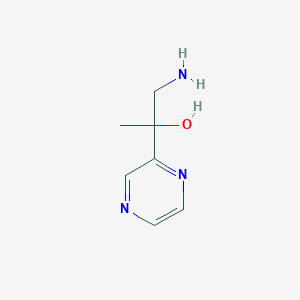
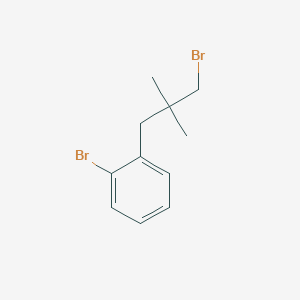
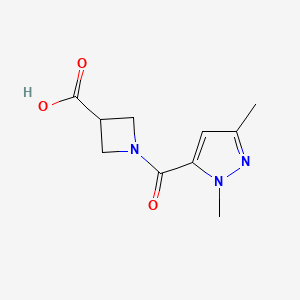
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)